4-Dihydroboldenone

Content Navigation

Accurate boldenone abuse detection demands the 5β-reduced metabolite, 4-dihydroboldenone, as the reference standard. Using the parent compound or 5α-isomer risks false positives/negatives. This certified material ensures:

- Chromatographic separation from 1-testosterone for unambiguous LC/GC-MS peak assignment.

- Isotopic fidelity for GC/C/IRMS 13C/12C ratio baselines to distinguish endogenous from exogenous steroids.

- Regulatory compliance with EU Directive 96/22/EC in agricultural testing.

Procure as a pre-weighed CRM for immediate method validation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

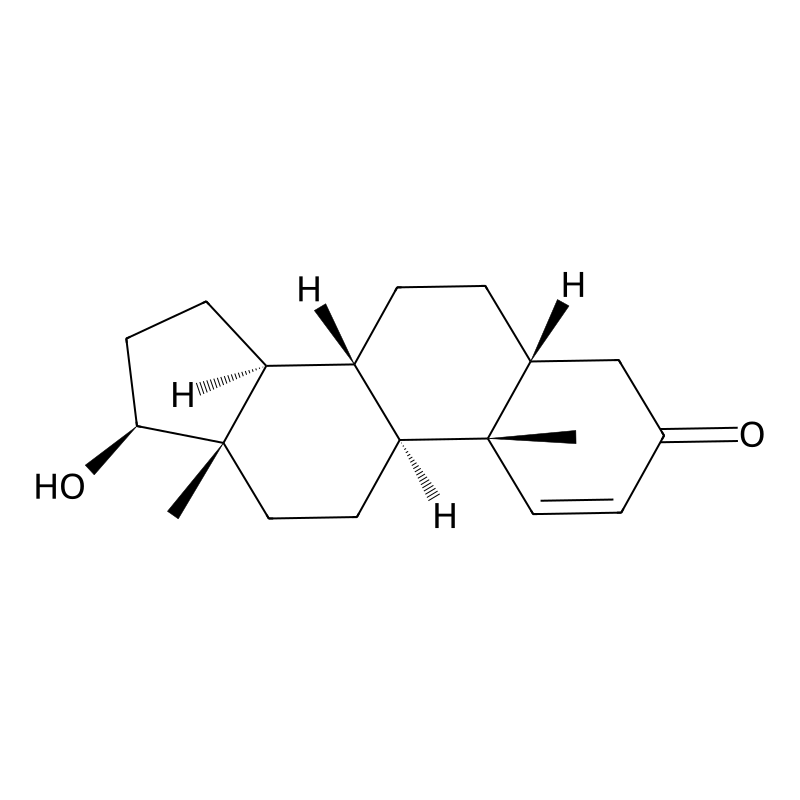

17beta-hydroxy-5beta-androst-1-en-3-one is a 3-oxo Delta(1)-steroid with 5beta-configuration formed from 17beta-hydroxyandrosta-1,4-dien-3-one by reduction across the C4-C5 double bond. It has a role as a human xenobiotic metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-Delta(1) steroid. It derives from a 5beta-androstane.

Purity

Package Size

4-Dihydroboldenone (17β-hydroxy-5β-androst-1-en-3-one) is a 5β-reduced metabolite of the anabolic androgenic steroid boldenone. In analytical toxicology and sports doping control, it serves as the primary urinary biomarker for detecting boldenone administration in humans and livestock. Because boldenone is extensively metabolized in vivo, the parent compound is rarely excreted in sufficient quantities for reliable detection. Consequently, accredited laboratories and food safety agencies rely on 4-dihydroboldenone as a reference standard. Baseline properties relevant to analytical procurement include its specific stereochemistry (5β-configuration), which dictates its chromatographic retention time and mass spectrometric fragmentation pattern, distinguishing it from endogenous steroids and other closely related metabolites [1].

Research Fit

Substituting 4-dihydroboldenone with the parent compound (boldenone) or its 5α-reduced isomer (1-testosterone, CAS 65-06-5) compromises analytical validity. In GC-MS and LC-MS/MS workflows, the 5β-isomer exhibits distinct retention times and derivatization kinetics compared to the 5α-isomer. Utilizing the incorrect isomer as a reference standard leads to peak misidentification, resulting in false negatives or false positives in doping adjudication. Furthermore, in Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) used to differentiate endogenous from exogenous boldenone, precise 13C/12C isotope ratio measurement requires the exact 5β-metabolite standard to establish accurate baseline thresholds. Generic class-level substitutes cannot fulfill the regulatory requirements of certified reference materials for forensic and anti-doping applications[1].

Substitution Risk

GC-MS/MS Chromatographic Resolution and Detection Limits

In standardized doping control workflows, 4-dihydroboldenone provides reliable analytical processability when derivatized. GC/NCI-MS/MS methods achieve detection limits of 5–20 ppb (S/N=3) for 4-dihydroboldenone, with complete baseline chromatographic resolution from parent boldenone and other closely related anabolic androgenic steroid metabolites. This distinct retention profile ensures that 4-dihydroboldenone can be quantified in complex urine matrices without co-elution interference from endogenous androgens or the 5α-isomer .

| Evidence Dimension | Analytical Detection Limit and Chromatographic Resolution |

| Target Compound Data | 5–20 ppb detection limit with complete baseline resolution. |

| Comparator Or Baseline | Parent boldenone and 5α-isomer (co-elution risks if unresolved). |

| Quantified Difference | Unambiguous chromatographic separation of the 5β-metabolite from parent and isomeric interferents. |

| Conditions | GC/NCI-MS/MS with derivatization in urine matrix. |

Procurement of the specific 5β-isomer standard is essential for calibrating GC-MS/MS instruments to prevent false positives in accredited laboratories.

IRMS Suitability for Endogenous vs. Exogenous Differentiation

Distinguishing endogenous boldenone production from exogenous doping relies on Carbon-13 isotope analysis. 4-Dihydroboldenone serves as the primary target for GC/C/IRMS, allowing laboratories to measure 13C/12C ratios in urine fortified at concentrations as low as 2–50 ng/mL. Because the parent boldenone is often entirely metabolized, relying solely on the parent compound fails to provide sufficient signal for IRMS. 4-Dihydroboldenone provides the necessary abundance and stability to confirm exogenous origin, as synthetic steroids are typically 13C-depleted [1].

| Evidence Dimension | Target Suitability for 13C/12C Isotope Ratio Analysis |

| Target Compound Data | Reliable IRMS quantification at 2–50 ng/mL in urine. |

| Comparator Or Baseline | Parent boldenone (frequently undetectable or insufficient for IRMS). |

| Quantified Difference | 4-Dihydroboldenone yields a stable, high-abundance IRMS signal when the parent compound is absent. |

| Conditions | GC/C/IRMS analysis of extracted human or equine urine. |

Analytical labs must procure 4-dihydroboldenone to legally validate adverse analytical findings when endogenous production is a potential defense.

Metabolic Stability and Extended Detection Window

4-Dihydroboldenone is a persistent urinary biomarker for boldenone administration. Pharmacokinetic studies demonstrate that while parent boldenone is rapidly cleared, 4-dihydroboldenone remains detectable in urine for extended periods post-administration. Furthermore, environmental stability assessments show that 4-dihydroboldenone maintains a half-life of greater than 4 hours in raw wastewater, making it a viable target for wastewater-based epidemiology, whereas parent compounds and less stable metabolites degrade rapidly [1].

| Evidence Dimension | in vivo and Environmental Stability |

| Target Compound Data | Wastewater half-life >4 hours; extended urinary detection window. |

| Comparator Or Baseline | Parent boldenone (rapidly metabolized and degraded). |

| Quantified Difference | Longer detection window and environmental persistence compared to the parent steroid. |

| Conditions | in vivo urinary excretion and gravity sewer wastewater simulation. |

For routine screening and epidemiological monitoring, procuring the long-lived metabolite standard guarantees a higher detection rate than screening for the parent drug.

WADA Doping Control and Forensic Toxicology

Procured as a certified reference material (CRM) for GC-MS/MS and LC-MS/MS calibration to detect boldenone abuse in human athletes and equine sports, directly leveraging its specific chromatographic resolution to prevent false positives [1].

GC/C/IRMS Isotope Ratio Analysis

Serves as the essential standard for establishing 13C/12C baseline ratios, allowing forensic laboratories to legally differentiate between endogenous boldenone production and exogenous synthetic steroid administration [2].

Livestock Food Safety and Residue Monitoring

Utilized by agricultural testing laboratories to enforce Directive 96/22/EC, screening veal and other livestock urine for illegal growth promoter administration via stable metabolite detection [3].

Wastewater-Based Epidemiology

Employed as a stable biomarker in municipal wastewater analysis to track community-level performance-enhancing drug (PIED) abuse, owing to its longer environmental half-life compared to parent steroids [4].

Application Fit

References

- [1] Viljanto M, et al. Bioformation of boldenone and related precursors/metabolites in equine feces and urine. Drug Test Anal. 2020.

- [2] Piper T, et al. Determination of 13C/12C ratios of urinary excreted boldenone. Drug Test Anal. 2010.

- [3] European Commission. Directive 96/22/EC concerning the prohibition on the use in stockfarming of certain substances having a hormonal or thyrostatic action and of beta-agonists. Official Journal of the European Communities, 1996.

- [4] Tscharke, B. J., et al. In-Sewer Stability Assessment of Anabolic Steroids. Environmental Science & Technology. 2022.

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types